molecular formula C12H17BrN2 B1395094 1-[2-(3-Bromophenyl)ethyl]piperazine CAS No. 1220039-58-6

1-[2-(3-Bromophenyl)ethyl]piperazine

Cat. No.: B1395094
CAS No.: 1220039-58-6
M. Wt: 269.18 g/mol
InChI Key: QOGNACVLONLVOC-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)ethyl]piperazine is an organic compound that features a piperazine ring substituted with a 3-bromo-phenyl-ethyl group

Scientific Research Applications

1-[2-(3-Bromophenyl)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Safety and Hazards

As with any chemical compound, handling “1-[2-(3-Bromo-phenyl)-ethyl]-piperazine” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact . The specific hazards associated with this compound would depend on its exact properties.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Piperazine derivatives are a topic of ongoing research in medicinal chemistry, with potential applications in the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromophenyl)ethyl]piperazine typically involves the reaction of 3-bromo-phenyl-ethyl halide with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Bromophenyl)ethyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF can be used to replace the bromine atom with an azide group.

    Oxidation: Hydrogen peroxide in the presence of a catalyst can oxidize the compound.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.

Major Products Formed:

    Substitution: Formation of azido derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced aromatic derivatives.

Comparison with Similar Compounds

  • 1-[2-(4-Bromo-phenyl)-ethyl]-piperazine
  • 1-[2-(3-Chloro-phenyl)-ethyl]-piperazine
  • 1-[2-(3-Methyl-phenyl)-ethyl]-piperazine

Comparison: 1-[2-(3-Bromophenyl)ethyl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro and methyl analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-[2-(3-bromophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGNACVLONLVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289650
Record name 1-[2-(3-Bromophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-58-6
Record name 1-[2-(3-Bromophenyl)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(3-Bromophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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